molecular formula C14H11N3O B14271121 Phenol, 2-[(1H-indazol-5-ylimino)methyl]- CAS No. 166821-66-5

Phenol, 2-[(1H-indazol-5-ylimino)methyl]-

Cat. No.: B14271121
CAS No.: 166821-66-5
M. Wt: 237.26 g/mol
InChI Key: SROFKEDQPGIYND-UHFFFAOYSA-N
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Description

Phenol, 2-[(1H-indazol-5-ylimino)methyl]- is a compound that features a phenol group attached to an indazole moiety through an imino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[(1H-indazol-5-ylimino)methyl]- typically involves the condensation of 2-hydroxybenzaldehyde with 5-aminoindazole under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. Common reagents used in this synthesis include methanesulfonic acid and methanol .

Industrial Production Methods

While specific industrial production methods for Phenol, 2-[(1H-indazol-5-ylimino)methyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(1H-indazol-5-ylimino)methyl]- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine linkage can be reduced to form amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Phenol, 2-[(1H-indazol-5-ylimino)methyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of Phenol, 2-[(1H-indazol-5-ylimino)methyl]- involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The indazole moiety is known to interact with various biological pathways, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-[(1H-1,2,4-triazol-3-ylimino)methyl]-: Similar structure but with a triazole ring instead of an indazole ring.

    3-Phenyl-1H-indazol-5-amine: Contains an indazole ring but differs in the substitution pattern.

Uniqueness

Phenol, 2-[(1H-indazol-5-ylimino)methyl]- is unique due to its specific combination of a phenol group and an indazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

166821-66-5

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

2-(1H-indazol-5-yliminomethyl)phenol

InChI

InChI=1S/C14H11N3O/c18-14-4-2-1-3-10(14)8-15-12-5-6-13-11(7-12)9-16-17-13/h1-9,18H,(H,16,17)

InChI Key

SROFKEDQPGIYND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)NN=C3)O

Origin of Product

United States

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